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Compound of Interest

Compound Name: Gomisin F

Cat. No.: B2626148 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide provides a comprehensive overview of the

spectroscopic analysis of Gomisin F, a dibenzocyclooctadiene lignan isolated from Schisandra

chinensis. The guide focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data, presenting key quantitative findings in structured tables and detailing the

experimental protocols for data acquisition.

Introduction to Gomisin F and Spectroscopic
Analysis
Gomisin F is a bioactive lignan found in the fruits of Schisandra chinensis, a plant with a long

history in traditional medicine. The structural elucidation of such natural products is heavily

reliant on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR)

spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass

Spectrometry (MS) reveals the compound's molecular weight and fragmentation patterns,

confirming its elemental composition and structural motifs. This guide delves into the specific

spectroscopic data that defines the structure of Gomisin F.

Mass Spectrometry Data
High-resolution mass spectrometry is a cornerstone in the identification of natural products. For

Gomisin F, Electrospray Ionization (ESI) is a commonly employed technique, often coupled
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with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation patterns.

Data Presentation: LC-MS/MS of Gomisin F
The following table summarizes the experimental liquid chromatography-mass spectrometry

(LC-MS) data for Gomisin F.

Parameter Value Reference

Molecular Formula C₂₈H₃₄O₉ [1]

Molecular Weight 514.56 g/mol [1]

Ionization Mode ESI, Positive [1]

Precursor Ion [M+Na]⁺ [1]

Precursor m/z 537 [1]

Table 1: Key Mass Spectrometry Parameters for Gomisin F.

The fragmentation of the precursor ion provides valuable structural information. The table

below lists the most abundant fragment ions observed in the MS/MS spectrum of Gomisin F.

Fragment Ion (m/z) Relative Abundance

537 100%

491 100%

476 70%

515 20%

Table 2: Top 5 Peaks in the MS/MS Spectrum of the [M+Na]⁺ Adduct of Gomisin F[1].

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is indispensable for the complete structural assignment of complex organic

molecules like Gomisin F. ¹H NMR provides information on the chemical environment and
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connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

The primary reference for the isolation and complete structure determination of Gomisin F,

including its detailed ¹H and ¹³C NMR data, is a seminal paper by Ikeya et al. published in 1979

in the Chemical and Pharmaceutical Bulletin[2][3][4]. While the specific chemical shifts and

coupling constants are detailed within this publication, they are not readily available in public

databases. Researchers requiring this specific data should consult the original publication.

Experimental Protocols
The following sections describe standardized methodologies for acquiring high-quality NMR

and MS data for dibenzocyclooctadiene lignans like Gomisin F.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A typical protocol for the NMR analysis of a purified lignan sample is as follows:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the purified Gomisin F sample.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or

methanol-d₄, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent should be

based on the solubility of the compound and should ideally not have signals that overlap

with key analyte resonances.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for

chemical shift calibration (δ 0.00 ppm).

¹H NMR Spectroscopy:

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher)

to ensure adequate signal dispersion.

Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

The data is typically processed with a line broadening of 0.3 Hz.
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¹³C NMR Spectroscopy:

Acquire the ¹³C NMR spectrum on the same instrument.

Proton-decoupled mode is standard to simplify the spectrum to single lines for each

unique carbon.

Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 200-240

ppm, and a relaxation delay of 2 seconds. A larger number of scans is required compared

to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2D NMR Spectroscopy:

To unambiguously assign the structure, a suite of 2D NMR experiments is typically

performed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, which is crucial for stereochemical assignments.

Mass Spectrometry (MS)
The following outlines a general procedure for the analysis of Gomisin F using LC-MS/MS:

Sample Preparation:

Prepare a stock solution of the purified Gomisin F sample in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial

mobile phase solvent.
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Liquid Chromatography (LC):

Employ a reversed-phase C18 column for chromatographic separation.

A typical mobile phase consists of a gradient of water (A) and acetonitrile or methanol (B),

both often containing a small amount of an additive like formic acid (0.1%) to improve

ionization.

The gradient can be programmed, for example, from 10% B to 90% B over 20-30 minutes,

to ensure good separation from any impurities.

Mass Spectrometry (MS):

The LC eluent is introduced into an electrospray ionization (ESI) source.

Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts

like sodium ([M+Na]⁺).

Perform a full scan MS experiment to determine the m/z of the molecular ion.

For MS/MS analysis, the molecular ion of interest is isolated and subjected to collision-

induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment

ions.

The fragment ion spectrum is then recorded, providing characteristic fingerprints for

structural confirmation.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Gomisin F.
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Caption: Workflow for the isolation and spectroscopic analysis of Gomisin F.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2626148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

